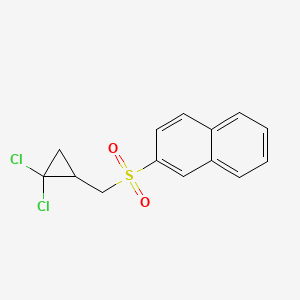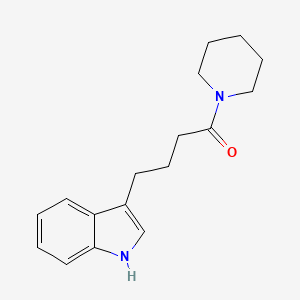![molecular formula C12H17NO2 B12483134 4-[(Butan-2-ylamino)methyl]benzoic acid](/img/structure/B12483134.png)
4-[(Butan-2-ylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a sec-butylamino group attached to the benzene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID typically involves the reaction of 4-formylbenzoic acid with sec-butylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Butylamino)benzoic acid
- 4-(Methylamino)benzoic acid
- 4-(Dimethylamino)benzoic acid
Uniqueness
4-[(SEC-BUTYLAMINO)METHYL]BENZOIC ACID is unique due to the presence of the sec-butylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-[(butan-2-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-9(2)13-8-10-4-6-11(7-5-10)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |
Clave InChI |
JWFHVZIMTOCWHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12483058.png)
![2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B12483059.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline](/img/structure/B12483068.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B12483079.png)
amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12483088.png)
![2-methoxy-5-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12483092.png)
![4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12483100.png)
![5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide](/img/structure/B12483103.png)
![Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483106.png)




![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
